Nitrobenzene

Descripción

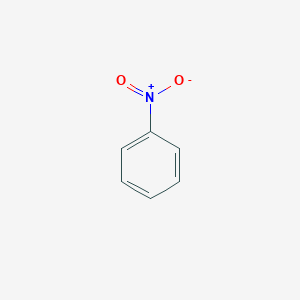

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNUZADURLCDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020964 | |

| Record name | Nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrobenzene appears as a pale yellow to dark brown liquid. Flash point 190 °F. Very slightly soluble in water. Toxic by inhalation and by skin absorption. Combustion give toxic oxides of nitrogen. Density 10.0 lb /gal., Liquid, Yellow, oily liquid with a pungent odor like paste shoe polish. [Note: A solid below 42 degrees F.]; [NIOSH], PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR., Yellow to dark brown, oily liquid with a pungent odor like paste shoe polish., Yellow, oily liquid with a pungent odor like paste shoe polish. [Note: A solid below 42 °F.] | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/779 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0450.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

411.4 °F at 760 mmHg (EPA, 1998), 210.8 °C, 211 °C, 411 °F | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/779 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0450.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

190.4 °F (EPA, 1998), 88 °C, 190 °F (88 °C) (Closed cup), 88 °C c.c., 190 °F | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/779 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0450.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (<1 mg/ml at 75 °F) (NTP, 1992), Slightly soluble in carbon tetrachloride; very soluble in ethanol, diethyl ether, acetone, benzene, Soluble in ~500 parts water; freely soluble in alcohol, benzene, ether, oils, Readily soluble in most organic solvents and is completely miscible with diethyl ether, benzene, and alcohol., Slightly soluble in water with a solublity of 0.19% at 20 °C and 0.8% at 80 °C, In water, 2.09X10+3 mg/L at 25 °C, 2.09 mg/mL at 25 °C, Solubility in water, g/100ml: 0.2, 0.2% | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0450.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2037 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2037 g/cu cm at 20 °C, Density: 1.199 g/cu cm at 25 °C/4 °C; Specific heat: 1.509 J/g at 30 °C, Relative density (water = 1): 1.2, 1.20 | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/779 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0450.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.25 (Air = 1), Relative vapor density (air = 1): 4.2, 4.3 | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/779 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 111.92 °F (EPA, 1998), 0.24 [mmHg], Vapor pressure: 1 mm Hg at 44.4 °C, Vapor pressure, Pa at 20 °C: 20, 0.3 mmHg at 77 °F, (77 °F): 0.3 mmHg | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/779 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0450.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Benzene, o-Nitrotoluene, p-Nitrotoluene, p-Dinitrobenzene, m-Dintrobenzene, o-Dinitrobenzene, Toluene, Water (purity > 98.9%) | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Greenish-yellow crystals or yellow, oily liquid, Colorless to yellow, oily liquid (Note: A solid below 42 degrees F)., Bright-yellow crystals or pale-yellow to colorless, oily liquid | |

CAS No. |

98-95-3 | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NITROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57JCN6SSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/779 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DA62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

42 °F (EPA, 1998), 5.7 °C, 5 °C, 42 °F | |

| Record name | NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/779 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0450.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Guide to the Electrophilic Aromatic Substitution Mechanism for the Synthesis of Nitrobenzene

Audience: Researchers, scientists, and drug development professionals. Topic: Nitrobenzene Synthesis Mechanism

This technical guide provides a comprehensive overview of the mechanism for synthesizing this compound via the electrophilic aromatic substitution of benzene (B151609). It details the reaction mechanism, presents relevant quantitative data, outlines a standard experimental workflow, and includes visualizations to clarify the core concepts for an undergraduate-level understanding.

Introduction: Electrophilic Aromatic Substitution

The nitration of benzene is a canonical example of an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry. In this class of reactions, an electrophile attacks the electron-rich π-system of an aromatic ring, substituting one of the ring's hydrogen atoms.[1][2] The synthesis of this compound is achieved by reacting benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid, commonly known as "mixed acid".[3][4][5][6] Sulfuric acid plays a crucial catalytic role, facilitating the generation of the potent electrophile required for the reaction to proceed.[7][8][9]

The Reaction Mechanism

The mechanism for the nitration of benzene proceeds in three distinct steps: the generation of the electrophile, the nucleophilic attack by the benzene ring to form a resonance-stabilized intermediate, and the final deprotonation to yield the product.

The active electrophile in the nitration of benzene is the nitronium ion (NO₂⁺).[4][6][10] It is formed when concentrated nitric acid is protonated by the stronger concentrated sulfuric acid.[3][11] This protonation converts the hydroxyl group of nitric acid into a good leaving group (water).[12][13][14] The subsequent loss of a water molecule generates the linear and highly electrophilic nitronium ion.[7][15][16]

-

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Caption: Generation of the electrophilic nitronium ion from nitric and sulfuric acids.

The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitronium ion.[7][13][14] This is the slow, rate-determining step of the reaction.[13][17] The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or, more commonly, a sigma complex.[2][13][17][18] The positive charge is delocalized over the other five carbon atoms of the ring through resonance.

In the final step, a weak base, typically a water molecule or the bisulfate ion (HSO₄⁻) generated in Step 1, abstracts a proton from the sp³-hybridized carbon atom of the sigma complex.[13][16][17] The electrons from the broken carbon-hydrogen bond are returned to the π-system, which restores the ring's aromaticity and yields the final product, this compound.[17][18] The sulfuric acid catalyst is regenerated in this process.

Caption: Core mechanism: electrophilic attack followed by deprotonation.

Quantitative Data

The nitration of benzene is a highly efficient reaction when performed under controlled conditions. Key data points for the reaction and product are summarized below.

| Parameter | Value / Description | Reference |

| Reaction Conditions | ||

| Nitrating Agent | 1:1 mixture of concentrated HNO₃ and H₂SO₄ | [3] |

| Temperature | Maintained below 50-60 °C to minimize dinitration | [5][6] |

| Product Data | ||

| Typical Yield | ~95% | [6] |

| Product Name | This compound | |

| Appearance | Pale yellow, oily liquid | |

| Boiling Point | 210.9 °C | |

| Density | 1.199 g/cm³ |

Experimental Protocol Workflow

The laboratory synthesis of this compound requires careful handling of corrosive acids and precise temperature control. The general workflow involves preparation of the nitrating mixture, reaction with benzene, quenching, and purification of the product.

Caption: Standard laboratory workflow for the synthesis and purification of this compound.

Conclusion

The nitration of benzene to form this compound is a cornerstone of electrophilic aromatic substitution education and a vital industrial process. The mechanism, driven by the in-situ generation of the nitronium ion, proceeds through a well-characterized sigma complex intermediate before restoring aromaticity to yield the final product. Understanding this mechanism is crucial for predicting the outcomes of substitution reactions on various aromatic substrates. The high efficiency and relative simplicity of the procedure make it a valuable transformation in both academic and industrial settings.

References

- 1. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 2. scribd.com [scribd.com]

- 3. quora.com [quora.com]

- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. echemi.com [echemi.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. homework.study.com [homework.study.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Benzene Reactions: Nitration, Sulfonation & Halogenation of Benzene | AESL [aakash.ac.in]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrobenzene (C₆H₅NO₂) is a fundamental aromatic nitro compound with significant industrial importance, primarily as a precursor in the synthesis of aniline (B41778) and subsequently in the production of a wide array of polymers, dyes, and pharmaceuticals. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for a technical audience. It includes tabulated quantitative data for easy reference, detailed experimental protocols for key synthetic and analytical procedures, and visualizations of chemical transformations and experimental workflows to facilitate understanding.

Physical Properties

This compound is a pale yellow, oily liquid with a characteristic almond-like odor.[1][2] At temperatures below its melting point, it exists as greenish-yellow crystals.[2][3] It is only slightly soluble in water but is miscible with many organic solvents, including ethanol, ether, and benzene (B151609).[1][4]

Tabulated Physical Data

| Property | Value | References |

| Molecular Formula | C₆H₅NO₂ | [1] |

| Molar Mass | 123.11 g/mol | [1] |

| Appearance | Pale yellow to dark brown oily liquid | [1][5] |

| Odor | Almond-like, shoe polish | [1][4] |

| Melting Point | 5.7 °C (42.3 °F; 278.8 K) | [3] |

| Boiling Point | 210.9 °C (411.6 °F; 484.0 K) | [3] |

| Density | 1.199 g/cm³ at 20 °C | [2][3] |

| Solubility in Water | 0.19 g/100 mL at 20 °C | [3] |

| Vapor Pressure | 0.3 mmHg at 25 °C | [3] |

| Flash Point | 88 °C (190 °F) (closed cup) | [6][7] |

| Refractive Index (n_D) | 1.551 - 1.556 at 20 °C | [1][8] |

| Viscosity | 1.8112 mPa·s | [3] |

| Dipole Moment | 4.22 D | |

| Crystal Structure | Monoclinic |

Spectroscopic Data

-

UV-Vis Spectroscopy: In non-polar solvents like hexane, this compound exhibits a primary absorption band (B-band) around 252 nm.[9] This band undergoes a bathochromic (red) shift in more polar solvents; for instance, in water, it appears at approximately 265-266 nm.[9] A weaker absorption is also observed in the UVA region around 345 nm.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro group. The asymmetric NO₂ stretching vibration appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is observed between 1360-1290 cm⁻¹.[11] Aromatic C-H stretching vibrations are typically seen between 3100-3000 cm⁻¹.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound in CDCl₃ shows signals for the aromatic protons. Due to the electron-withdrawing nature of the nitro group, these protons are deshielded and appear downfield compared to benzene. The ¹³C NMR spectrum will similarly show characteristic shifts for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the electron-withdrawing nitro group (-NO₂) on the aromatic ring. This group deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[10] Conversely, the nitro group itself is susceptible to reduction.

Reduction of the Nitro Group

The most significant chemical transformation of this compound is its reduction to aniline (C₆H₅NH₂). This reaction is of immense industrial importance. The reduction can be achieved using various reagents and conditions, leading to different products if the reduction is not carried to completion.

-

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel is a common method for the reduction of this compound to aniline.[12] C₆H₅NO₂ + 3 H₂ → C₆H₅NH₂ + 2 H₂O

-

Metal and Acid: The reduction can also be effectively carried out using a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[13][14]

Other reduction products, such as nitrosobenzene (B162901) (C₆H₅NO) and phenylhydroxylamine (C₆H₅NHOH), can be obtained under specific conditions.[3]

Electrophilic Aromatic Substitution

The nitro group strongly deactivates the benzene ring towards electrophilic attack due to its powerful electron-withdrawing inductive and resonance effects. Consequently, more vigorous conditions (higher temperatures and stronger reagents) are required for substitution reactions compared to benzene. The substitution occurs predominantly at the meta-position.[10]

-

Nitration: Further nitration of this compound requires fuming nitric acid and concentrated sulfuric acid at elevated temperatures (around 100 °C) to yield m-dithis compound.[15]

-

Halogenation: Halogenation, for instance with chlorine in the presence of a Lewis acid catalyst like FeCl₃, produces m-chlorothis compound.[10]

-

Sulfonation: Sulfonation with fuming sulfuric acid gives m-nitrobenzenesulfonic acid.[10]

Experimental Protocols

Synthesis of this compound (Nitration of Benzene)

This protocol describes the laboratory-scale synthesis of this compound from benzene.

Materials:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Separating funnel

-

Beaker

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Benzene (C₆H₆)

-

Sodium carbonate (Na₂CO₃) solution (dilute)

-

Anhydrous calcium chloride (CaCl₂)

-

Water bath

-

Heating mantle

Procedure:

-

In the round-bottom flask, carefully prepare the nitrating mixture by adding 40 mL of concentrated sulfuric acid to 35 mL of concentrated nitric acid. Cool the mixture in an ice bath.[3]

-

Slowly add 30 mL of benzene dropwise from the dropping funnel to the stirred nitrating mixture, ensuring the temperature does not exceed 60 °C.[3]

-

After the addition is complete, heat the mixture on a water bath at 60 °C for approximately one hour.[3]

-

Cool the reaction mixture and carefully pour it into a beaker containing cold water.

-

Transfer the mixture to a separating funnel. The lower layer is the acidic aqueous layer, and the upper, oily yellow layer is the crude this compound. Separate the layers.[6]

-

Wash the crude this compound layer sequentially with water, dilute sodium carbonate solution (to remove acidic impurities), and finally with water again.[3]

-

Dry the washed this compound over anhydrous calcium chloride.[3]

-

Purify the product by distillation, collecting the fraction that boils at approximately 211 °C.[3]

References

- 1. This compound : Laboratory preparation, Properties and Uses. [chemicalnote.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. chemistnotes.com [chemistnotes.com]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 7. scribd.com [scribd.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Unraveling the Ultrafast Photochemical Dynamics of this compound in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. quora.com [quora.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

Spectroscopic Profile of Nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of nitrobenzene, a key aromatic compound utilized in various industrial and research applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, offering valuable data and experimental insights for professionals in the fields of chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the aromatic protons at the ortho, meta, and para positions relative to the nitro group. The strong electron-withdrawing nature of the nitro group significantly deshields the ortho and para protons through resonance and inductive effects. The ortho protons, being in closest proximity to the nitro group, experience the most substantial deshielding.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Position | Chemical Shift (δ) in ppm | Multiplicity |

| H-2, H-6 (ortho) | ~8.25 | Multiplet (often a doublet of doublets) |

| H-4 (para) | ~7.71 | Multiplet (often a triplet of doublets) |

| H-3, H-5 (meta) | ~7.56 | Multiplet (often a triplet) |

Note: Chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays four signals for the six carbon atoms of the benzene (B151609) ring due to symmetry. The carbon atom attached to the nitro group (ipso-carbon) is the most deshielded. Interestingly, the deshielding trend for the other carbons (para > meta > ortho) differs from that observed in the ¹H NMR spectrum.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Position | Chemical Shift (δ) in ppm |

| C-1 (ipso) | ~148.3 |

| C-4 (para) | ~134.7 |

| C-3, C-5 (meta) | ~129.4 |

| C-2, C-6 (ortho) | ~123.5 |

Note: Chemical shift values are approximate and can be influenced by the solvent.[1]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of pure this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or carbon tetrachloride, CCl₄) in a clean, dry 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to calibrate the chemical shift scale to 0 ppm.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition for ¹H NMR:

-

Acquire the spectrum using a standard one-pulse sequence.

-

Set appropriate parameters, including the spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Utilize a proton-decoupled pulse sequence to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR to obtain a spectrum with adequate signal intensity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Reference the chemical shifts to the TMS signal.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by the characteristic stretching vibrations of the nitro group.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| NO₂ | Asymmetric Stretch | 1550-1490 | Strong |

| NO₂ | Symmetric Stretch | 1355-1315 | Strong |

| C-H (aromatic) | Stretch | > 3000 | Medium to Weak |

| C=C (aromatic) | Stretch | ~1600-1450 | Medium to Weak |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., neat liquid, solution).[2]

Experimental Protocol for IR Spectroscopy (Liquid Sample)

-

Sample Preparation:

-

For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

For a solution, dissolve the this compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

-

-

Instrument Setup:

-

Ensure the IR spectrometer is properly calibrated.

-

Record a background spectrum of the empty sample holder (or the solvent-filled cell) to subtract from the sample spectrum.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound exhibits characteristic absorption bands arising from π → π* and n → π* transitions.

Table 4: UV-Vis Spectroscopic Data for this compound

| Transition | λmax (nm) | Molar Absorptivity (ε) | Solvent |

| π → π* (B-band) | ~252-267 | ~8,000 - 10,000 | Hexane, Water, Ethanol |

| n → π* | ~345 | Weak | Various Solvents |

Note: The position and intensity of the absorption bands are sensitive to the polarity of the solvent. The main π → π band shows a bathochromic (red) shift with increasing solvent polarity.*[3][4]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be chosen to yield an absorbance value within the linear range of the instrument (typically between 0.1 and 1.0).

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the desired wavelength range for the scan.

-

-

Data Acquisition:

-

Fill a clean cuvette with the blank solution and place it in the spectrophotometer to record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Deshielding effect of the nitro group on the aromatic protons of this compound.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of Liquid Nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of liquid nitrobenzene. The information is curated for professionals in research, science, and drug development who require precise and reliable data for their work. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for property determination, and includes visualizations to clarify relationships and workflows.

Introduction

This compound (C₆H₅NO₂) is a pale yellow, oily liquid with a characteristic almond-like odor.[1] It is a crucial precursor in the production of aniline (B41778) and finds applications as a solvent and in the synthesis of various organic compounds.[2] A thorough understanding of its thermodynamic properties is essential for process design, safety assessments, and computational modeling in various scientific and industrial applications. This guide provides critically evaluated data and detailed methodologies for the measurement of these properties.

Core Thermodynamic Properties of Liquid this compound

The following sections detail the key thermodynamic properties of liquid this compound, including density, viscosity, surface tension, heat capacity, thermal conductivity, and vapor pressure.

Density

Density is a fundamental physical property that expresses the mass of a substance per unit volume. For liquid this compound, density decreases with increasing temperature.

Data Presentation: Density of Liquid this compound

| Temperature (K) | Density (g/cm³) |

| 283.15 | 1.218 |

| 293.15 | 1.2037 |

| 298.15 | 1.199 |

| 303.15 | 1.194 |

| 313.15 | 1.184 |

| 323.15 | 1.174 |

| 333.15 | 1.164 |

| 343.15 | 1.154 |

| 353.15 | 1.144 |

| 363.15 | 1.134 |

| 373.15 | 1.124 |

Note: Data sourced from critically evaluated experimental data.[3][4]

Experimental Protocol: Density Measurement using a Pycnometer

The density of liquid this compound can be accurately determined using a pycnometer, a flask with a precisely known volume.

Materials:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath

-

This compound (high purity)

-

Distilled water

-

Acetone (B3395972) (for cleaning)

-

Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat. Work in a well-ventilated fume hood.

Procedure:

-

Cleaning and Calibration:

-

Thoroughly clean the pycnometer and its stopper with acetone and then distilled water.

-

Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Accurately weigh the empty, dry pycnometer (m₀).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped.

-

Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a thermostatic water bath set to a known temperature (e.g., 298.15 K) until thermal equilibrium is reached.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (m₁).

-

The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the calibration temperature: V = (m₁ - m₀) / ρ_water.

-

-

Measurement of this compound Density:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound, avoiding the formation of air bubbles.

-

Insert the stopper and allow the excess liquid to escape through the capillary.

-

Thermostat the pycnometer at the desired temperature as in the calibration step.

-

Dry the exterior of the pycnometer and weigh it (m₂).

-

The mass of the this compound is m_nb = m₂ - m₀.

-

The density of this compound (ρ_nb) at the measurement temperature is calculated as: ρ_nb = m_nb / V.

-

-

Repeatability:

-

Repeat the measurement at least three times to ensure the results are consistent and report the average value.

-

Viscosity

Viscosity is a measure of a fluid's resistance to flow. The viscosity of liquid this compound decreases significantly with increasing temperature.

Data Presentation: Dynamic Viscosity of Liquid this compound

| Temperature (K) | Dynamic Viscosity (mPa·s) |

| 283.15 | 2.98 |

| 293.15 | 2.17 |

| 298.15 | 1.863 |

| 303.15 | 1.66 |

| 313.15 | 1.33 |

| 323.15 | 1.09 |

| 333.15 | 0.91 |

| 343.15 | 0.77 |

| 353.15 | 0.66 |

| 363.15 | 0.57 |

| 373.15 | 0.50 |

Note: Data sourced from critically evaluated experimental data.[3][4][5]

Experimental Protocol: Viscosity Measurement using an Ubbelohde Viscometer

The kinematic viscosity of this compound can be precisely measured using an Ubbelohde capillary viscometer, from which the dynamic viscosity can be calculated.

Materials:

-

Ubbelohde viscometer (select a size appropriate for the expected viscosity of this compound)

-

Thermostatic water bath with a transparent window

-

Stopwatch

-

Pipette or syringe

-

This compound (high purity)

-

Acetone (for cleaning)

-

PPE as previously described.

Procedure:

-

Cleaning and Preparation:

-

Clean the viscometer thoroughly with a suitable solvent like acetone and dry it completely.

-

Mount the viscometer vertically in the thermostatic water bath, ensuring the timing marks are visible.

-

Allow the bath to stabilize at the desired measurement temperature.

-

-

Sample Loading:

-

Introduce a precise volume of this compound into the filling tube (tube 1) of the viscometer.

-

-

Measurement:

-

Allow the sample to reach thermal equilibrium with the bath (typically 15-20 minutes).

-

Close the venting tube (tube 3) and apply suction to the capillary tube (tube 2) to draw the liquid up above the upper timing mark.

-

Release the suction and open the venting tube. This creates a "suspended level," ensuring the flow is driven only by gravity.

-

Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

-

Stop the stopwatch precisely as the meniscus passes the lower timing mark.

-

Record the efflux time (t).

-

-

Calculation:

-

The kinematic viscosity (ν) is calculated using the equation: ν = K * t, where K is the viscometer constant (determined by calibrating with a fluid of known viscosity).

-

The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of this compound at the same temperature: η = ν * ρ.

-

-

Repeatability:

-

Perform at least three measurements and ensure the efflux times are within an acceptable range of variation. The average time should be used for the final calculation.

-

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. For this compound, surface tension decreases with increasing temperature.

Data Presentation: Surface Tension of Liquid this compound

| Temperature (K) | Surface Tension (mN/m) |

| 293.15 | 43.9 |

| 303.15 | 42.7 |

| 313.15 | 41.5 |

| 323.15 | 40.3 |

| 333.15 | 39.1 |

| 343.15 | 37.9 |

| 353.15 | 36.7 |

| 363.15 | 35.5 |

| 373.15 | 34.3 |

Note: Data sourced from critically evaluated experimental data.[3][6]

Experimental Protocol: Surface Tension Measurement using the Du Noüy Ring Method

The Du Noüy ring method is a widely used technique for measuring the surface tension of liquids.

Materials:

-

Tensiometer with a platinum-iridium ring

-

Sample vessel

-

Thermostatic bath or jacketed vessel to control temperature

-

This compound (high purity)

-

Distilled water and acetone (for cleaning)

-

PPE as previously described.

Procedure:

-

Instrument Setup and Calibration:

-

Ensure the tensiometer is level and calibrated according to the manufacturer's instructions.

-

Clean the platinum-iridium ring thoroughly by flaming it to red heat to remove any organic contaminants.

-

-

Sample Preparation:

-

Place the this compound sample in the vessel and allow it to reach the desired temperature by placing it in the thermostatic bath.

-

-

Measurement:

-

Immerse the clean ring into the liquid this compound.

-

Slowly raise the sample stage, which lowers the liquid surface. A meniscus will form and pull on the ring.

-